molecular formula C11H22N2O2 B12857743 tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate

tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate

Cat. No.: B12857743
M. Wt: 214.30 g/mol
InChI Key: BKBTZNKPPDBUMA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate is unique due to its specific structural features, such as the presence of the azetidine ring and the tert-butyl carbamate group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[3-(azetidin-3-yl)propyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

BKBTZNKPPDBUMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CNC1

Origin of Product

United States

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